2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(3-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}phenyl)-2-butanol is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.230728204 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Dieckmann Cyclization Route : A study demonstrated the formation of piperazine-2,5-diones, closely related to the chemical structure , through Dieckmann cyclization. This process underlines the compound's potential in synthesizing complex organic molecules (Claude Larrivée Aboussafy & D. Clive, 2012).
- Carbon-14 Labeling for Antihypertensives : Carbon-14 labeled versions of compounds structurally related to the specified chemical have been synthesized for use in antihypertensive research, indicating its potential application in drug development and pharmacokinetic studies (S. Hays, 1987).
Applications in CO2 Capture
- Resistance to Degradation in CO2 Capture : Research on aqueous piperazine, a compound structurally similar to the one , shows significant resistance to thermal degradation and oxidation in carbon dioxide capture processes, highlighting its potential environmental applications (S. Freeman, Jason V. Davis, & G. Rochelle, 2010).
Molecular Structure and Antimalarial Activity
- Anti-Malarial Agents : Certain derivatives, sharing a similar piperazine-based framework, exhibit anti-malarial activity. This discovery points towards the compound's potential use in developing new antimalarial medications (W. Cunico et al., 2009).
Pharmaceutical Compound Development
- Synthesis of PPARpan Agonist : An efficient synthesis process for a potent PPARpan agonist, which includes a piperazine moiety similar to the compound of interest, highlights its relevance in the development of therapeutic agents (Jiasheng Guo et al., 2006).
Enzymatic Resolution for Therapeutic Agents
- Optically Pure Dropropizine : The kinetic resolution of a related compound by alcoholysis under lipase catalysis for the preparation of optically pure dropropizine, an antitussive and central sedative agent, demonstrates the chemical's significance in pharmaceutical synthesis (D. Bianchi et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-[(2S)-4-methyl-2-phenylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,27)13-12-18-8-7-11-20(16-18)22(26)25-15-14-24(3)17-21(25)19-9-5-4-6-10-19/h4-11,16,21,27H,12-15,17H2,1-3H3/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQYBOPCHRXSCU-OAQYLSRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(CC2C3=CC=CC=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCN(C[C@@H]2C3=CC=CC=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.